Quinolinol, dichloro-
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Overview
Description
Quinolinol, dichloro-: This compound is notable for its broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties . It is used in various fields such as medicine, chemistry, and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolinol, dichloro- typically involves the chlorination of 8-hydroxyquinoline. One common method includes the use of phosphorus oxychloride as a chlorinating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of quinolinol, dichloro- follows similar synthetic routes but on a larger scale. The process involves hydrolysis and acid adjustment of 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and chlorination . This method ensures a consistent and high-yield production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Quinolinol, dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, where reagents like chlorine or nitric acid are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Chlorine gas or nitric acid under controlled temperatures.
Major Products Formed:
Oxidation: Quinolinol derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinolinol compounds with fewer double bonds.
Substitution: Halogenated or nitrated quinolinol derivatives.
Scientific Research Applications
Quinolinol, dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Employed in the synthesis of various chemical products and as an analytical reagent.
Mechanism of Action
The mechanism by which quinolinol, dichloro- exerts its effects involves its ability to chelate metal ions. This chelation disrupts the function of metal-dependent enzymes in microorganisms, leading to their inhibition . Additionally, it can induce DNA damage in cancer cells, triggering apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Chloroxine: Another dichloro derivative of quinoline with similar antimicrobial properties.
5-Chloro-8-quinolinol: A mono-chlorinated derivative with slightly different biological activities.
5,7-Diiodo-8-hydroxyquinoline: An iodinated analogue with enhanced antimicrobial properties.
Uniqueness: Quinolinol, dichloro- is unique due to its dual chlorine substitutions, which enhance its biological activity and make it more effective in various applications compared to its mono-substituted or iodinated counterparts .
Properties
IUPAC Name |
3,4-dichloro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-5-3-1-2-4-6(5)12-9(13)8(7)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTQUVPXSUZSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382919 |
Source
|
Record name | Quinolinol, dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12041-77-9 |
Source
|
Record name | Quinolinol, dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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